Technical Support Center: Fipravirimat Dihydrochloride and the Gag A364V Mutation Challenge

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| Compound of Interest | | |
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| Compound Name: | Fipravirimat dihydrochloride | |
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **fipravirimat dihydrochloride** and investigating the impact of the Gag A364V mutation.

Frequently Asked Questions (FAQs)

Q1: What is fipravirimat dihydrochloride and what is its mechanism of action?

Fipravirimat dihydrochloride (also known as GSK3640254) is an investigational second-generation HIV-1 maturation inhibitor.[1] It targets the final stages of the viral life cycle, specifically the proteolytic cleavage of the Gag polyprotein.[2] By inhibiting the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction, fipravirimat prevents the formation of mature, infectious viral particles.[3] This disruption of Gag processing leads to the release of non-infectious virions.

Q2: What is the significance of the Gag A364V mutation?

The Gag A364V mutation is a primary resistance mutation that emerges in response to selective pressure by fipravirimat.[2][3][4] This mutation has been observed both in cell culture resistance selection studies and in clinical trials.[3] The presence of the A364V mutation significantly reduces the susceptibility of HIV-1 to fipravirimat.

Q3: How does the Gag A364V mutation confer resistance to fipravirimat?



The proposed mechanism for resistance conferred by the A364V mutation is an increased rate of p25 (CA-SP1) cleavage. Virus-like particles containing the A364V mutation have been shown to exhibit a significantly faster p25 cleavage rate compared to wild-type, which may overcome the inhibitory effect of fipravirimat.[3][5]

Q4: What is the effect of the Gag A364V mutation on viral replication capacity?

The Gag A364V mutation has been shown to increase the replicative capacity of HIV-1 in certain cell lines, such as MT-2 cells.[5] However, the impact of this mutation on viral fitness can be cell-type dependent.[6]

Troubleshooting Guides Problem 1: Inconsistent IC50/EC50 values in antiviral assays.

- Possible Cause 1: Cell line variability.
 - Troubleshooting: Ensure consistent cell passage number and health. Validate cell line identity and test for mycoplasma contamination. Different cell lines can yield varying results.[6]
- Possible Cause 2: Inaccurate virus titration.
 - Troubleshooting: Re-titer the viral stock before each experiment. Use a consistent method for determining viral infectivity, such as a p24 ELISA or a reporter gene assay.
- Possible Cause 3: Fipravirimat dihydrochloride degradation.
 - Troubleshooting: Prepare fresh drug dilutions for each experiment from a validated stock solution. Store the stock solution at the recommended temperature and protect it from light.
- Possible Cause 4: Assay format.
 - Troubleshooting: Be aware that single-cycle and multiple-cycle replication assays can produce different potency values. For instance, fipravirimat shows lower potency against the A364V mutant in single-cycle assays compared to multiple-cycle assays.[7]



Problem 2: Failure to generate the Gag A364V mutant using site-directed mutagenesis.

- Possible Cause 1: Suboptimal primer design.
 - Troubleshooting: Verify primer sequences for accuracy. Ensure primers have a suitable melting temperature (Tm) and lack significant secondary structures or primer-dimer potential. The mutation should be centrally located within the primer.
- Possible Cause 2: Inefficient PCR amplification.
 - Troubleshooting: Optimize PCR conditions, including annealing temperature, extension time, and the number of cycles. Use a high-fidelity DNA polymerase to minimize secondary mutations.
- Possible Cause 3: Incomplete DpnI digestion of parental DNA.
 - Troubleshooting: Ensure complete digestion of the parental, methylated template DNA by DpnI by extending the incubation time or using a fresh aliquot of the enzyme. This is crucial to reduce the number of wild-type colonies.
- Possible Cause 4: Low transformation efficiency.
 - Troubleshooting: Use highly competent cells for transformation. Ensure the purity of the PCR product before transformation.

Problem 3: Unexpected results in replication capacity assays.

- Possible Cause 1: Reversion of the A364V mutation.
 - Troubleshooting: Sequence the viral stock after propagation to confirm the presence of the A364V mutation and the absence of other mutations in the Gag region.
- Possible Cause 2: Cell-type specific effects.



- Troubleshooting: The replication capacity of the A364V mutant can vary between different cell types.[6] Conduct replication assays in multiple relevant cell lines to obtain a comprehensive fitness profile.
- · Possible Cause 3: Inconsistent viral input.
 - Troubleshooting: Normalize the amount of virus used to infect cells based on a reliable infectivity measure (e.g., TCID50) or a physical measure (e.g., p24 antigen concentration).

Quantitative Data Summary

Table 1: Antiviral Activity of Fipravirimat (GSK'254) Against Wild-Type and Gag A364V Mutant HIV-1

| Virus Strain | Assay Type | Cell Line | Paramete r | Value (nM) | Fold Change | Referenc e |
|------------------------|--------------------|-----------|---------------|---------------|----------------|---------------|
| Wild-Type (NL4-3) | Multiple- Cycle | MT-2 | EC50 | 1.8 | - | [7] |
| Gag A364V Mutant | Multiple- Cycle | MT-2 | EC50 | ≤ 8.0 | ≤ 4.4 | [7] |
| Wild-Type | Single- Cycle | - | EC50 | - | - | [7] |
| Gag A364V Mutant | Single- Cycle | - | EC50 | 32.0 | >17.8 | [7] |

EC50: 50% effective concentration. Fold change is calculated relative to the wild-type virus under the same assay conditions.

Experimental Protocols Antiviral Activity Assay (Multiple-Cycle Replication Assay)



This protocol is adapted from methodologies used to evaluate fipravirimat's antiviral activity.[3]

- Cell Preparation: Seed MT-2 cells at an appropriate density in a 96-well plate.
- Drug Dilution: Prepare a serial dilution of **fipravirimat dihydrochloride** in culture medium.
- Infection: Infect the cells with either wild-type or Gag A364V mutant HIV-1 at a low multiplicity of infection (MOI).
- Treatment: Add the diluted fipravirimat to the infected cells. Include a no-drug control.
- Incubation: Incubate the plates for 4-5 days to allow for multiple rounds of viral replication.
- Quantification of Viral Replication: Measure the amount of viral replication in the culture supernatant using a suitable method, such as a p24 antigen ELISA or a reverse transcriptase activity assay.
- Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage
 of inhibition of viral replication against the drug concentration and fitting the data to a
 sigmoidal dose-response curve.

Generation of Gag A364V Mutant by Site-Directed Mutagenesis

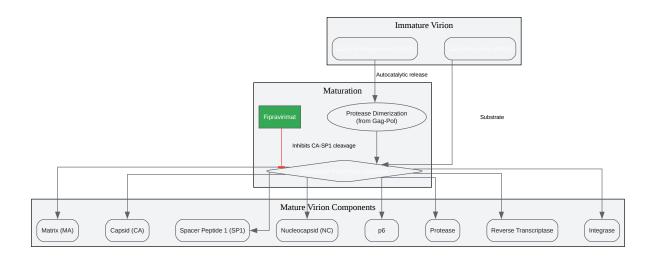
This protocol is based on standard site-directed mutagenesis procedures.[8][9]

- Template DNA: Use a plasmid containing the full-length HIV-1 proviral DNA (e.g., pNL4-3) as the template.
- Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change to introduce the A364V mutation in the Gag sequence. The primers should have a melting temperature (Tm) of ≥78°C.
- PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the mutation.



- DpnI Digestion: Digest the PCR product with DpnI restriction enzyme to specifically cleave the methylated, parental template DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
- Transformation: Transform the DpnI-treated DNA into highly competent E. coli.
- Colony Screening and Sequencing: Select individual bacterial colonies, isolate the plasmid DNA, and sequence the Gag region to confirm the presence of the A364V mutation and the absence of any unintended mutations.
- Virus Stock Production: Transfect the sequence-verified mutant plasmid into a suitable cell line (e.g., HEK293T) to produce a viral stock of the Gag A364V mutant.

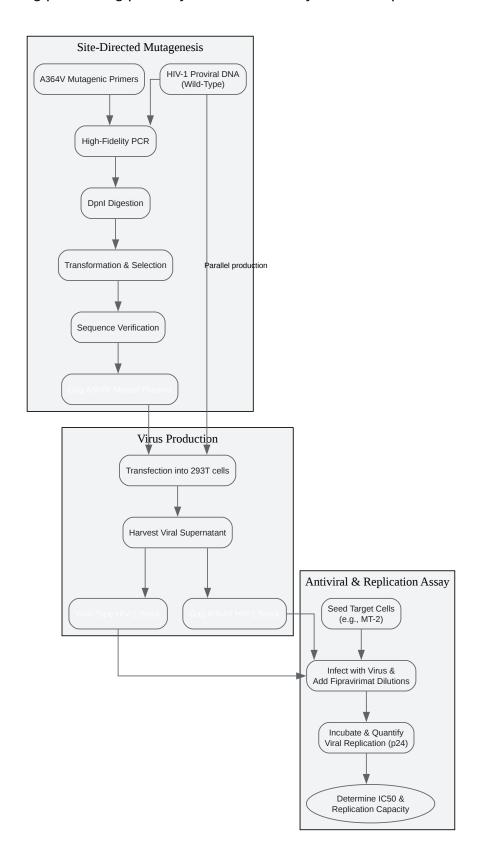
Visualizations





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Caption: HIV-1 Gag processing pathway and the inhibitory action of fipravirimat.





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Caption: Experimental workflow for generating and testing the Gag A364V mutant.

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